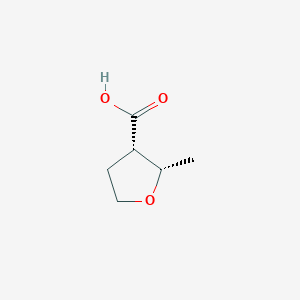
(1S,2S)-2-fluorocyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-fluorocyclohexan-1-ol is a chiral fluorinated alcohol with the molecular formula C6H11FO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-fluorocyclohexan-1-ol typically involves the stereoselective reduction of 2-fluorocyclohexanone. One common method is the use of chiral catalysts or reagents to achieve the desired stereochemistry. For example, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-fluorocyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluorocyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of 2-fluorocyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 2-fluorocyclohexanone
Reduction: 2-fluorocyclohexane
Substitution: 2-fluorocyclohexyl chloride or 2-fluorocyclohexyl bromide.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-fluorocyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-fluorocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-fluorocyclohexan-1-ol: The enantiomer of (1S,2S)-2-fluorocyclohexan-1-ol with similar chemical properties but different biological activity.
2-fluorocyclohexanone: The oxidized form of this compound, used in various synthetic applications.
2-fluorocyclohexane: The fully reduced form, used as a solvent and in the synthesis of other fluorinated compounds.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a valuable compound in the design of pharmaceuticals and specialty chemicals .
Eigenschaften
IUPAC Name |
(1S,2S)-2-fluorocyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYKFDDTPIOYQV-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)



![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)


![[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2638610.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)
![N-(2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2638615.png)

![5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2638618.png)
![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)
